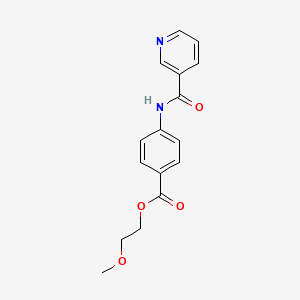

2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate

Description

Properties

IUPAC Name |

2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-9-10-22-16(20)12-4-6-14(7-5-12)18-15(19)13-3-2-8-17-11-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFJDWNDMHCVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with 2-methoxyethanol, followed by the acylation of the resulting ester with pyridine-3-carbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ester Group Variations

The methoxyethyl ester group in the target compound contrasts with ethyl esters in analogs like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) ().

Aromatic Substituents

The pyridine-3-carbonylamino group distinguishes the target compound from analogs with pyridazine (I-6232), isoxazole (I-6273), or thio/ethoxy linkages (I-6373, I-6473) (). Pyridine’s nitrogen orientation and electron-withdrawing properties could modulate hydrogen bonding or π-π stacking interactions in enzyme binding.

Table 1: Structural Features of Selected Benzoate Derivatives

Comparison with Boronic Acid Derivatives

highlights [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid as a potent HDAC inhibitor (IC₅₀ ~1 µM), outperforming trichostatin A (IC₅₀ ~1.5 µM). However, the benzoate scaffold and amide linkage may alter binding kinetics compared to boronic acids.

Role of Substituents in Activity

Pyridine-3-carbonylamino’s planar structure and hydrogen-bonding capability contrast with pyridazine’s dual nitrogen atoms (I-6230) or isoxazole’s oxygen-nitrogen heterocycle (I-6273). These differences may influence selectivity for fungal vs. mammalian HDACs ().

Physicochemical Properties and Reactivity

Reactivity in Resin Systems

Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, achieving superior degree of conversion (DC). The target compound’s methoxyethyl ester and pyridine substituent may similarly enhance reactivity due to electron-deficient aromatic systems, though its amide group could introduce steric hindrance.

Stability Considerations

Compounds with methoxyethylphenoxy groups, such as USP Metoprolol Related Compound A (), require protection from light and storage in cool conditions. This suggests that the methoxyethyl group in the target compound may confer sensitivity to environmental factors, necessitating similar handling protocols.

Table 2: Physicochemical and Functional Comparisons

Pharmacological and Industrial Implications

The target compound’s structure positions it as a hybrid between HDAC inhibitors () and reactive resin components (). Its pyridine-3-carbonylamino group may offer improved selectivity in enzyme inhibition compared to pyridazine or isoxazole derivatives (), while the methoxyethyl ester could balance solubility and stability. However, in vitro validation is required to confirm these hypotheses.

Biological Activity

2-Methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 272.30 g/mol

The compound features a benzoate moiety linked to a pyridine ring through an amide bond, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid and pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against multidrug-resistant bacteria, revealing that certain structural features are essential for their efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| 2-Methoxyethyl 4-(pyridine-3-carbonylamino)benzoate | TBD | TBD |

Note: TBD indicates data is currently being gathered or analyzed.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. For example, it was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Case Study: Inhibition of TNFα Production

In a study assessing the anti-inflammatory effects of related compounds, it was observed that:

- Compound X (structurally similar to our compound) demonstrated an IC50 value of 123 nM in inhibiting TNFα production in human whole blood assays.

- The compound's mechanism involved blocking the EP4 receptor pathway, which is critical for mediating inflammation.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Caspase-dependent apoptosis |

| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and potential toxicity of 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate is essential for its development as a therapeutic agent. Early studies suggest moderate absorption and bioavailability, with ongoing research focused on optimizing these parameters.

Toxicity Studies

Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are required to fully elucidate its toxicological effects.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-methoxyethyl 4-(pyridine-3-carbonylamino)benzoate?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and ligands like xantphos under inert atmospheres (N₂) to facilitate cross-coupling or amidation steps .

- Esterification : Reaction of benzoic acid derivatives with 2-methoxyethanol under acidic or basic conditions.

- Purification : C18 reverse-phase chromatography (acetonitrile/water gradients) is effective for isolating the compound with high purity (>95%) .

- Optimization : Key parameters include solvent choice (DMF, methanol), temperature (85°C), and catalyst loading to achieve yields ~77% .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- LC-MS : Confirms molecular weight (e.g., observed m/z 817.3 [M+H]⁺ in related compounds) and purity .

- NMR Spectroscopy : Identifies functional groups (e.g., ester, pyridine, amide protons) and stereochemistry.

- Chromatography : HPLC with UV detection validates purity, while reverse-phase methods separate by polarity .

- Structural Elucidation : SMILES and InChi notations aid in computational modeling and database comparisons .

Advanced: How can researchers troubleshoot low yields during the coupling step?

Answer:

- Catalyst Optimization : Adjust Pd-complex ratios (e.g., 10 mol% Pd₂(dba)₃) and ligand pairing (e.g., xantphos) to enhance catalytic efficiency .

- Reaction Conditions : Increase temperature (85–100°C) or extend reaction time (30–60 minutes) under N₂ to drive equilibrium .

- Additives : Lithium chloride or formate salts may stabilize intermediates or reduce side reactions .

- Comparative Analysis : Benchmark against similar syntheses (e.g., ) to identify deviations in solvent polarity or reagent stoichiometry.

Advanced: What is the hypothesized role of the pyridine-3-carbonylamino group in biological activity?

Answer:

- Receptor Binding : The pyridine moiety may engage in hydrogen bonding or π-π stacking with enzyme active sites (e.g., HDACs or kinases) .

- Solubility Modulation : The carbonylamino group balances lipophilicity, influencing membrane permeability.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyridine substituents (e.g., methyl, fluoro) to assess activity changes .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Assay Validation : Standardize in vitro protocols (e.g., enzyme inhibition IC₅₀, cell viability assays) to minimize variability.

- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products .

- Stereochemical Analysis : Use chiral chromatography or X-ray crystallography to confirm configuration, as stereoisomers may exhibit divergent activities .

Basic: Which functional groups dictate the compound’s reactivity?

Answer:

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions; stability studies in buffers (pH 1–10) are recommended .

- Amide Bond : Resistant to nucleophilic attack but may undergo enzymatic cleavage in biological systems.

- Pyridine Ring : Participates in coordination chemistry (e.g., metal complexes) and influences electronic properties .

Advanced: What strategies improve pharmacokinetic properties of derivatives?

Answer:

- Prodrug Design : Replace the ester with a hydrolytically stable amide or incorporate PEGylated chains to enhance solubility .

- ADMET Prediction : Computational tools (e.g., molecular docking, QSAR) prioritize derivatives with favorable absorption and metabolic profiles .

- Formulation : Co-solvents (e.g., cyclodextrins) or nanoencapsulation mitigate low aqueous solubility .

Basic: What are the solubility and formulation considerations for in vivo studies?

Answer:

- Lipophilicity : The ester group increases logP; use DMSO or ethanol as stock solvents, diluted in saline for dosing .

- Stability : Store lyophilized powder at -20°C to prevent ester hydrolysis .

- Injection Formulations : Optimize with surfactants (e.g., Tween-80) to prevent aggregation in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.